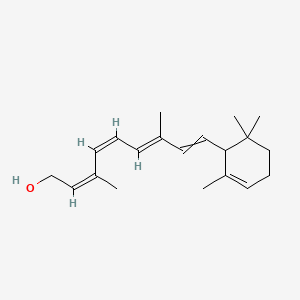

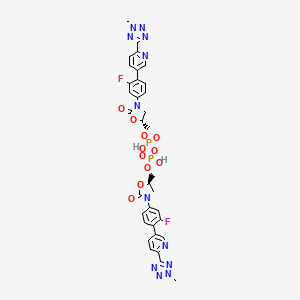

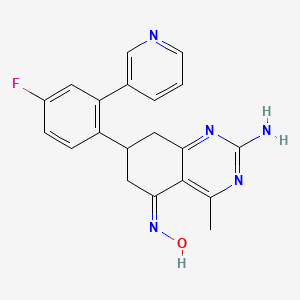

4,5-Didehydro-5,6-dihydro-Retinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

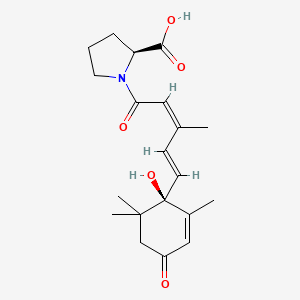

4,5-Didehydro-5,6-dihydro-Retinol is a derivative of retinol, which is a form of vitamin A. This compound is related to all-trans-Retinol, which is metabolized from carotenoids such as beta-carotene in the intestinal mucosa . Retinoids, including this compound, play crucial roles in various biological processes, including vision, cellular differentiation, and immune function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Didehydro-5,6-dihydro-Retinol involves the dehydrogenation and hydrogenation of retinol. One common method includes the use of zinc powder in acetic acid to reduce 5-azapyrimidine nucleosides, resulting in high yields of the desired compound . Another method involves the use of methylene chloride and sonication or vortex mixing to dissolve the product, followed by centrifugation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) coupled with mass spectrometry for detection and quantification . This ensures high purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Didehydro-5,6-dihydro-Retinol undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Zinc powder in acetic acid is commonly used.

Substitution: Halogens like chlorine or bromine are often used in substitution reactions.

Major Products Formed

Oxidation: Retinoic acid derivatives.

Reduction: Fully saturated retinol.

Substitution: Various halogenated or alkylated retinoids.

Applications De Recherche Scientifique

4,5-Didehydro-5,6-dihydro-Retinol has numerous applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other retinoids and carotenoids.

Biology: Plays a role in studying cellular differentiation and gene expression.

Medicine: Investigated for its potential in treating skin disorders and certain types of cancer.

Industry: Used in the production of cosmetics and nutritional supplements.

Mécanisme D'action

The mechanism of action of 4,5-Didehydro-5,6-dihydro-Retinol involves its conversion to retinoic acid, which then binds to nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding regulates gene expression, influencing processes like cellular differentiation and proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

All-trans-Retinol: A fully saturated form of retinol.

3,4-Didehydroretinol: Another dehydrogenated form of retinol.

Retinoic Acid: An oxidized form of retinol.

Uniqueness

4,5-Didehydro-5,6-dihydro-Retinol is unique due to its specific dehydrogenation and hydrogenation pattern, which imparts distinct chemical and biological properties compared to other retinoids .

Propriétés

Formule moléculaire |

C20H30O |

|---|---|

Poids moléculaire |

286.5 g/mol |

Nom IUPAC |

(2Z,4Z,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraen-1-ol |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-13,19,21H,7,14-15H2,1-5H3/b9-6-,12-11?,16-8+,17-13- |

Clé InChI |

DPRNENKPXAZQBI-PQCRVBQNSA-N |

SMILES isomérique |

CC1=CCCC(C1C=C/C(=C/C=C\C(=C/CO)\C)/C)(C)C |

SMILES canonique |

CC1=CCCC(C1C=CC(=CC=CC(=CCO)C)C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)

amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)